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molecular formula C10H9NO4 B1362162 Methyl 4-(2-nitroethenyl)benzoate

Methyl 4-(2-nitroethenyl)benzoate

Cat. No. B1362162
M. Wt: 207.18 g/mol
InChI Key: CZVMCLFJQCOHGX-UHFFFAOYSA-N
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Patent
US07084154B2

Procedure details

Sodium hydroxide (1 N, 2.3 mL) was added dropwise to 4-formyl-benzoic acid methyl ester (0.33 g) and nitromethane (0.11 ml) in 5 mL methanol at 0° C. The solution was acidified after 0.5 h and a precipitate was formed. The precipitate was isolated by filtration to give 228 mg of 4-(2-nitro-vinyl)-benzoic acid methyl ester.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5](=[O:14])[C:6]1[CH:11]=[CH:10][C:9]([CH:12]=O)=[CH:8][CH:7]=1.[N+:15]([CH3:18])([O-:17])=[O:16]>CO>[CH3:3][O:4][C:5](=[O:14])[C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[CH:18][N+:15]([O-:17])=[O:16])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.33 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C=O)=O
Name
Quantity
0.11 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitate was formed
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C=C[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 228 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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